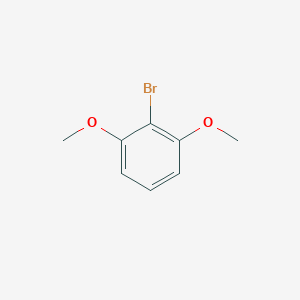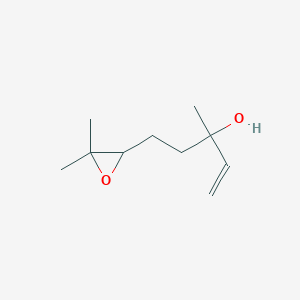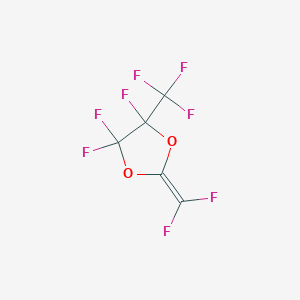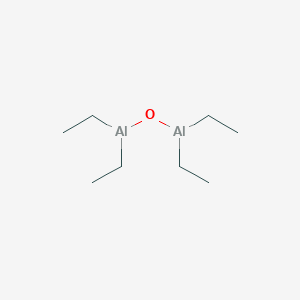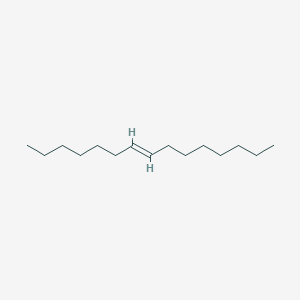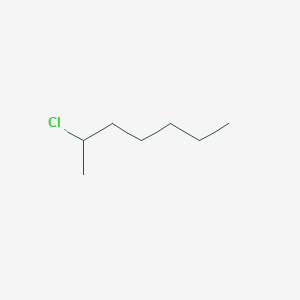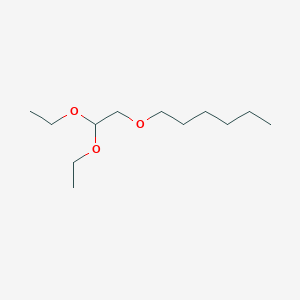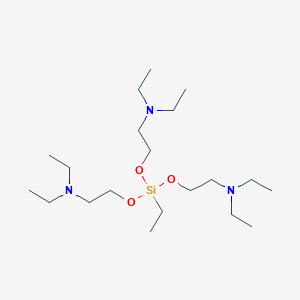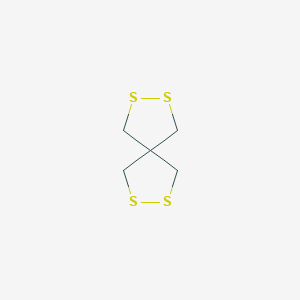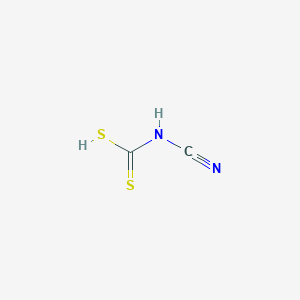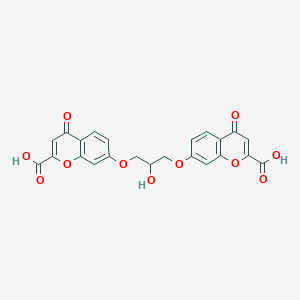
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane, also known as BCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCP is a derivative of chromone, which is a naturally occurring compound found in plants and fungi. BCP is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not fully understood, but it is believed to act through multiple pathways. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory cytokines. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have several biochemical and physiological effects. It is a potent antioxidant and has been shown to scavenge free radicals and reduce oxidative stress. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is also stable and can be stored for long periods of time. However, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity have not been fully characterized. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane. One potential direction is the development of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another potential direction is the investigation of the pharmacokinetics and toxicity of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane in animal models and humans. Additionally, the development of new synthesis methods for 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane and its derivatives could lead to the discovery of new compounds with improved therapeutic properties.
Métodos De Síntesis
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane can be synthesized using a multistep procedure involving the reaction of 7-hydroxy-2-chromonecarboxylic acid with 4-hydroxybenzaldehyde, followed by the reaction with 1,3-dibromopropane and sodium hydroxide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
16139-47-2 |
|---|---|
Nombre del producto |
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane |
Fórmula molecular |
C23H16O11 |
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
7-[3-(2-carboxy-4-oxochromen-7-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-12-1-3-14-16(25)7-20(22(27)28)33-18(14)5-12)10-32-13-2-4-15-17(26)8-21(23(29)30)34-19(15)6-13/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) |
Clave InChI |
QFLQVUAJKXUXOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O |
SMILES canónico |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O |
Otros números CAS |
16139-47-2 |
Números CAS relacionados |
37092-38-9 (di-hydrochloride salt) |
Sinónimos |
1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane 1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane, disodium salt 78012 disodium cromproxate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



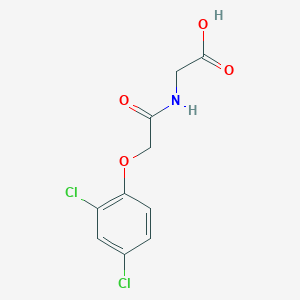
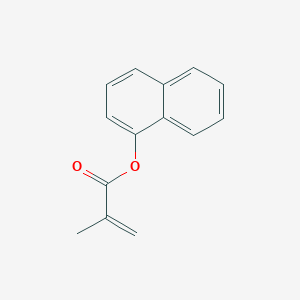
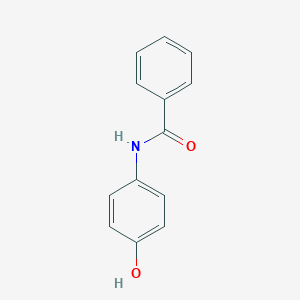
![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)
